![molecular formula C23H30O B14255290 4-[(Undec-10-en-1-yl)oxy]-1,1'-biphenyl CAS No. 181654-71-7](/img/structure/B14255290.png)
4-[(Undec-10-en-1-yl)oxy]-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Undec-10-en-1-yl)oxy]-1,1’-biphenyl is an organic compound characterized by a biphenyl core with an undec-10-en-1-yloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Undec-10-en-1-yl)oxy]-1,1’-biphenyl typically involves the reaction of 4-hydroxybiphenyl with undec-10-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: 4-[(Undec-10-en-1-yl)oxy]-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The double bond in the undec-10-en-1-yloxy group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The double bond can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4
Reduction: Pd/C, hydrogen gas
Substitution: Nitric acid, bromine
Major Products:
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Nitro or halogenated biphenyl derivatives
Scientific Research Applications
4-[(Undec-10-en-1-yl)oxy]-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Material Science: Incorporated into liquid crystal materials due to its rigid biphenyl core, which can enhance the thermal and mechanical properties of the resulting materials.
Biology and Medicine:
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(Undec-10-en-1-yl)oxy]-1,1’-biphenyl depends on its specific application. In material science, its rigid biphenyl core contributes to the stability and alignment of liquid crystal phases. In biological systems, it may interact with specific molecular targets through hydrophobic interactions and π-π stacking, influencing the activity of enzymes or receptors.
Comparison with Similar Compounds
- 4-(Undec-10-en-1-yloxy)benzoic acid
- Undec-10-ynoic acid, undec-2-en-1-yl ester
- Undec-10-en-1-ol
Comparison: 4-[(Undec-10-en-1-yl)oxy]-1,1’-biphenyl is unique due to its biphenyl core, which imparts rigidity and stability to the molecule. This distinguishes it from similar compounds like 4-(Undec-10-en-1-yloxy)benzoic acid, which has a benzoic acid core, and undec-10-ynoic acid, undec-2-en-1-yl ester, which contains an ester functional group. The presence of the biphenyl core makes 4-[(Undec-10-en-1-yl)oxy]-1,1’-biphenyl particularly suitable for applications requiring high thermal and mechanical stability.
Properties
CAS No. |
181654-71-7 |
|---|---|
Molecular Formula |
C23H30O |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
1-phenyl-4-undec-10-enoxybenzene |
InChI |
InChI=1S/C23H30O/c1-2-3-4-5-6-7-8-9-13-20-24-23-18-16-22(17-19-23)21-14-11-10-12-15-21/h2,10-12,14-19H,1,3-9,13,20H2 |
InChI Key |
MCUPQDCDLLMOHL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCCOC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


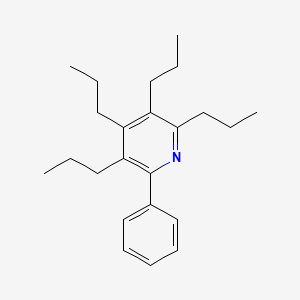
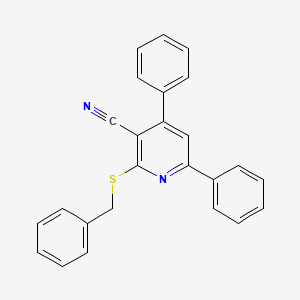
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-ethoxyphenyl)methylideneamino]benzamide](/img/structure/B14255231.png)

![N-[2-(Cyclopent-1-en-1-yl)-6-methylphenyl]acetamide](/img/structure/B14255241.png)
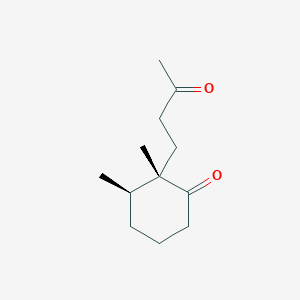

![Glycine, N-[(6-butoxy-3-hydroxy-2-quinolinyl)carbonyl]-](/img/structure/B14255260.png)
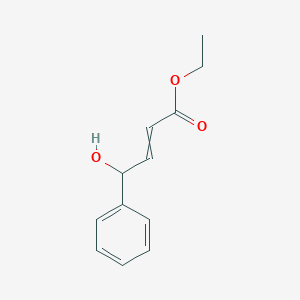
![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14255278.png)

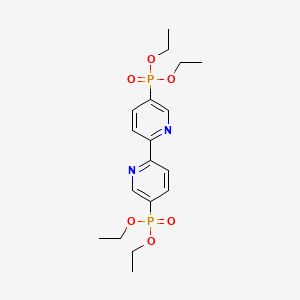

![2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14255303.png)
